

# Application Notes and Protocols: Electrophysiological Assessment of MK-7145 on Cardiac Ion Channels

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Compound of Interest		
Compound Name:	MK-7145	
Cat. No.:	B8288217	Get Quote

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### Introduction

MK-7145 is a selective inhibitor of the renal outer medullary potassium (ROMK) channel, developed as a novel diuretic for the treatment of hypertension and heart failure.[1][2] The mechanism of action involves targeting ROMK in the thick ascending loop of Henle and the cortical collecting duct of the kidney nephron, leading to increased sodium and water excretion with a potassium-sparing effect.[1] As with any drug candidate, a thorough assessment of its cardiac safety profile is paramount. This involves evaluating its effects on key cardiac ion channels that govern the cardiac action potential. Off-target effects on these channels can lead to potentially life-threatening arrhythmias.

These application notes provide a summary of the electrophysiological assessment of **MK-7145** on critical cardiac ion channels and offer detailed protocols for performing such safety evaluations.

# **Data Presentation: MK-7145 Selectivity Profile**

**MK-7145** has demonstrated a high degree of selectivity for the ROMK channel over key cardiac ion channels. The following tables summarize the available quantitative data on the



inhibitory activity of **MK-7145** and a closely related precursor on major cardiac ion channels. This high selectivity is a key feature of its preclinical safety profile.[1]

Table 1: Inhibitory Activity (IC50) of MK-7145 on Key Cardiac Ion Channels

Ion Channel	Gene	Function in Cardiac Action Potential	MK-7145 IC50 (μM)
hERG (IKr)	KCNH2	Ventricular Repolarization (Phase 3)	> 30
Nav1.5 (INa)	SCN5A	Depolarization (Phase 0)	> 30
Cav1.2 (ICa,L)	CACNA1C	Plateau Phase (Phase 2) & Excitation- Contraction Coupling	> 30

Data sourced from preclinical studies.[1]

Table 2: Comparative Inhibitory Activity of a Key Precursor to MK-7145

Ion Channel	Assay Type	IC50 (μM)	Selectivity (hERG/ROMK)
ROMK	Electrophysiology	0.015	-
hERG	Electrophysiology	28	1870

This data for a precursor compound further illustrates the high selectivity for ROMK over hERG. [1]

# **Experimental Protocols**

The following are detailed protocols for the electrophysiological assessment of a test compound like **MK-7145** on the three major cardiac ion channels implicated in proarrhythmic



risk: hERG, Nav1.5, and Cav1.2. These protocols are designed for manual or automated patchclamp electrophysiology systems.

## **hERG (Kv11.1) Channel Assay**

Objective: To determine the inhibitory effect of a test compound on the rapidly activating delayed rectifier potassium current (IKr) mediated by hERG channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

#### Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH
   7.2 with KOH.

#### Voltage Protocol:

- Hold the cell at a membrane potential of -80 mV.
- Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
- Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current. This step is critical for measuring the extent of channel block.
- Return to the holding potential of -80 mV.

#### Procedure:

- Establish a whole-cell patch-clamp configuration.
- Record baseline hERG currents using the specified voltage protocol.
- Perfuse the cells with increasing concentrations of the test compound (e.g., MK-7145).
- At each concentration, record the steady-state hERG tail current.



Wash out the compound to assess the reversibility of any observed effects.

#### Data Analysis:

- Measure the peak tail current amplitude at -50 mV for each concentration.
- Normalize the current inhibition relative to the baseline current.
- Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

## Nav1.5 Channel Assay

Objective: To assess the effect of a test compound on the peak and late components of the cardiac sodium current (INa) mediated by Nav1.5 channels.

Cell Line: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing the Nav1.5 channel.

#### Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH
   7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

#### Voltage Protocol:

- Hold the cell at a membrane potential of -120 mV.
- Depolarize to -10 mV for 20 milliseconds to elicit the peak inward sodium current.
- Return to the holding potential of -120 mV.

#### Procedure:

- Establish a whole-cell patch-clamp configuration.
- Record baseline peak Nav1.5 currents.



- Apply the test compound at various concentrations.
- Record the steady-state peak current at each concentration.

#### Data Analysis:

- Measure the peak inward current amplitude at -10 mV.
- Calculate the percentage of inhibition at each concentration compared to the baseline.
- Determine the IC50 by fitting the concentration-response data to a Hill equation.

## **Cav1.2 Channel Assay**

Objective: To evaluate the impact of a test compound on the L-type calcium current (ICa,L) mediated by Cav1.2 channels.

Cell Line: HEK293 or CHO cells stably co-expressing the Cav1.2  $\alpha$ 1c,  $\beta$ 2, and  $\alpha$ 2 $\delta$  subunits.

#### Solutions:

- External Solution (in mM): 135 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with Ba(OH)2.
- Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with CsOH.

#### Voltage Protocol:

- Hold the cell at a membrane potential of -80 mV.
- Apply a prepulse to -40 mV for 500 milliseconds to inactivate sodium and T-type calcium channels.
- Depolarize to +10 mV for 200 milliseconds to elicit the peak inward barium current through Cav1.2 channels.
- Return to the holding potential of -80 mV.



#### Procedure:

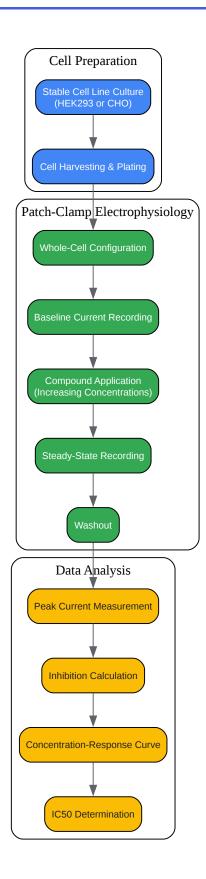
- Establish a whole-cell patch-clamp configuration.
- Record baseline peak Cav1.2 currents.
- Perfuse with increasing concentrations of the test compound.
- Record the steady-state peak current at each concentration.

#### Data Analysis:

- Measure the peak inward current amplitude at +10 mV.
- Calculate the percentage of inhibition relative to the baseline.
- Determine the IC50 value from the concentration-response curve.

## **Visualizations**

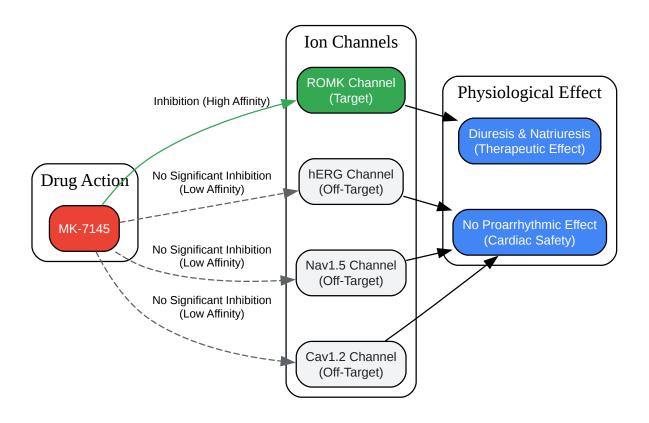




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Caption: Experimental workflow for assessing compound effects on cardiac ion channels.





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Caption: Selective inhibition of ROMK by MK-7145, ensuring cardiac safety.

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## References

- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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